molecular formula C12H11NO3 B1196859 N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide CAS No. 423735-72-2

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide

Cat. No. B1196859
M. Wt: 217.22 g/mol
InChI Key: KOHYRMHFQJXHDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide and similar compounds involves multiple steps, including condensation reactions, reduction, and nucleophilic substitution. A notable synthetic approach involves the use of 2-nitropyridine as a raw material, leading to the target compound through optimized conditions involving temperature adjustments and solvent selection (Chu, Rao, Zheng, & Xu, 2021).

Molecular Structure Analysis

Quantum-chemical calculations, including energies of formation, enthalpies, and entropies, have been employed to study the properties of similar compounds. These studies utilize methods such as the PM6 approximation to predict the structure and properties of solvated structures, providing insights into the molecular structure of N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide analogs (Volod’kin, Zaikov, Burlakova, & Lomakin, 2013).

Chemical Reactions and Properties

The compound's reactivity and interaction with various chemical agents have been explored through the synthesis of derivatives and the study of their pharmacological activities. For example, N-(3-hydroxyphenyl) benzamide derivatives have been synthesized and evaluated for their enzyme inhibition activities, shedding light on the chemical reactivity and potential applications of these compounds (Abbasi, Aziz‐ur‐Rehman, Irshad, Siddiqui, & Ashraf, 2014).

Scientific Research Applications

Quantum-Chemical Calculations in Studying Properties

Quantum-chemical calculations have been utilized to study the properties of similar compounds to N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide. For example, Volod’kin et al. (2013) focused on the energies of formation, enthalpies, and entropies of specific conformers, demonstrating the potential to predict the structure and properties of solvated structures in a biological environment using these calculations (Volod’kin, Zaikov, Burlakova, & Lomakin, 2013).

Synthesis and Structural Features in Inhibitors

Chu et al. (2021) highlighted the synthesis of a compound structurally similar to N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide, noting its features typical of c-Met inhibitors. This research emphasizes the importance of long chains forming hydrogen bond donors or acceptors in these compounds (Chu, Rao, Zheng, & Xu, 2021).

Antioxidant Activity Prediction

Another study by Volod’kin et al. (2011) on similar compounds employed quantum-chemical calculations to demonstrate a linear relationship between antioxidant activity and the energies of homolysis of the H–O bond. This insight aids in predicting the antioxidant properties of these compounds in biological environments (Volod’kin, Zaikov, Kurkovskaya, & Burlakova, 2011).

Antibacterial and Antifungal Screening

Desai, Dodiya, and Shihora (2011) synthesized a series of carboxamides, structurally related to N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide, and screened them for antibacterial and antifungal activities. The structural elucidation of these compounds provides valuable data for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Synthesis and Cytotoxicity Evaluation

Hassan, Hafez, and Osman (2014) focused on synthesizing and evaluating the cytotoxicity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, structurally related to N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide. Their research provides insights into the potential therapeutic applications of these compounds (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-5-9(7-16-8)12(15)13-10-3-2-4-11(14)6-10/h2-7,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHYRMHFQJXHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358107
Record name N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide

CAS RN

423735-72-2
Record name N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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